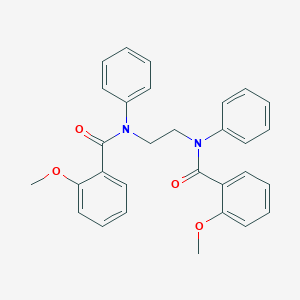![molecular formula C14H14N2O2S B250190 N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B250190.png)
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as DMTCP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMTCP is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C14H16N2O2S and a molecular weight of 288.35 g/mol.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a critical role in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, this compound has a low toxicity profile, which makes it safe for use in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide. One potential area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas of scientific research. Finally, studies are needed to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide can be achieved through various methods. One of the most common methods is the reaction of 2-bromo-N,N-dimethylbenzamide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Eigenschaften
Molekularformel |
C14H14N2O2S |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)14(18)10-6-3-4-7-11(10)15-13(17)12-8-5-9-19-12/h3-9H,1-2H3,(H,15,17) |
InChI-Schlüssel |
JIBJTJKEQRYCQB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-[(anilinocarbothioyl)amino]-N-isopropylbenzenesulfonamide](/img/structure/B250109.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![4-[(anilinocarbothioyl)amino]-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B250112.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250113.png)
![methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250114.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250115.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B250117.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250120.png)
![2-methoxy-N-({4-[methyl(phenyl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250123.png)
![3-chloro-N-[(3-chloro-4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250125.png)
![2-methoxy-N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B250128.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B250129.png)

